Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate is a chemical compound with the molecular formula C18H26O8 . It is a complex ester derived from hexanedioic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-hydroxyethyl methacrylate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate undergoes various chemical reactions, including:
Polymerization: The methacryloyl groups in the compound can undergo free radical polymerization to form cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Hexanedioic acid and 2-hydroxyethyl methacrylate.
Scientific Research Applications
Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and hydrogels.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate primarily involves its ability to undergo polymerization. The methacryloyl groups in the compound can form covalent bonds with other monomers, leading to the formation of cross-linked networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methacryloyloxyethyl) phosphate: Another compound with methacryloyl groups, used in similar applications.
Hexanedioic acid di(2-hydroxyethyl) ester: A simpler ester derived from hexanedioic acid and ethylene glycol.
Uniqueness
Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate is unique due to its dual methacryloyl groups, which allow for the formation of highly cross-linked polymers. This property distinguishes it from other similar compounds and enhances its utility in advanced material applications .
Properties
CAS No. |
4272-13-3 |
---|---|
Molecular Formula |
C18H26O8 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
bis[2-(2-methylprop-2-enoyloxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H26O8/c1-13(2)17(21)25-11-9-23-15(19)7-5-6-8-16(20)24-10-12-26-18(22)14(3)4/h1,3,5-12H2,2,4H3 |
InChI Key |
LDCRDNMXNWMORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C(=C)C |
Related CAS |
28704-40-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.